
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole (molecular formula: C₁₃H₁₄ClNO₂) is a substituted oxazole derivative characterized by a chloromethyl group at position 4, a 4-ethoxyphenyl group at position 2, and a methyl group at position 3. This structure is relevant in medicinal chemistry and materials science due to the oxazole ring’s versatility in intermolecular interactions and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with chloroacetyl chloride to yield the desired oxazole compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxazole derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (triethylamine).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Synthesis Approaches
Recent literature highlights various synthetic methods for producing oxazole derivatives, including 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole. Notable methods include:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields by utilizing microwave irradiation for the synthesis of oxazoles from substituted phenacyl bromides and amide derivatives .
- Green Chemistry Approaches : Sustainable methods have been developed that minimize waste and utilize environmentally friendly solvents for the synthesis of oxazole derivatives .
Antiprotozoal Activity
Research indicates that oxazole derivatives exhibit promising antiprotozoal properties. For instance, compounds similar to this compound have been tested against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis. These studies suggest that modifications in the oxazole structure can enhance efficacy against these pathogens .
Anticancer Potential
The compound has shown potential in cancer research, particularly in targeting specific cancer cell lines. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells by activating pathways involving p53 and caspase proteins . The ability to modify the oxazole ring offers opportunities for developing new anticancer agents with improved selectivity and potency.
Case Studies
Several case studies illustrate the applications of this compound in drug discovery:
- Study on Anticancer Activity : A derivative was synthesized and tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range .
- Antiprotozoal Testing : A series of oxazole derivatives were evaluated for their activity against Trichomonas vaginalis, revealing that certain substitutions on the oxazole ring improve biological activity significantly .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole (CID 16003033)
- Molecular Formula: C₁₃H₁₄ClNO
- Key Differences : Replaces the ethoxy group with an ethyl (–CH₂CH₃) group at the phenyl ring’s para position.
- This substitution may lower bioavailability in aqueous environments compared to the ethoxy analog .
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole
- Molecular Formula: C₁₁H₉Cl₂NO
- Key Differences : Features a chloro substituent at the phenyl ring’s ortho position instead of para-ethoxy.
- This compound may exhibit stronger intermolecular halogen bonding in crystal packing .
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2)
- Molecular Formula: C₁₂H₁₂ClNO
- Key Differences : Substitutes the ethoxy group with a meta-methyl (–CH₃) group.
- However, its electron-donating nature is weaker than ethoxy, leading to moderate electronic effects .
Structural and Crystallographic Comparisons
- Isostructural Halogen Derivatives : Studies on isostructural thiazole analogs (e.g., chloro vs. bromo derivatives) reveal that halogen substitutions influence crystal packing. For example, chloro derivatives exhibit tighter intermolecular contacts than bromo analogs due to smaller atomic radii, which may extrapolate to oxazole systems .
- Planarity and Conformation: Similar oxazole derivatives, such as 4-(4-ethylphenyl)-2-(5-fluorophenyl) analogs, adopt planar conformations except for perpendicular orientations of substituents like fluorophenyl groups. This suggests that the ethoxyphenyl group in the target compound may also adopt a non-planar orientation, affecting π-π stacking interactions .
Data Tables
Table 1: Structural and Electronic Comparison of Oxazole Derivatives
Compound Name | Molecular Formula | Substituent (Position) | Electronic Effect | Key Properties/Applications |
---|---|---|---|---|
Target Compound | C₁₃H₁₄ClNO₂ | 4-ethoxy (para) | Electron-donating | Potential bioactivity, materials |
4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl | C₁₃H₁₄ClNO | 4-ethyl (para) | Weakly donating | Lower polarity, reduced solubility |
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl | C₁₁H₉Cl₂NO | 2-chloro (ortho) | Electron-withdrawing | Halogen bonding, antimicrobial |
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl) | C₁₂H₁₂ClNO | 3-methyl (meta) | Weakly donating | Steric hindrance, moderate activity |
Biological Activity
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the synthesis, biological properties, mechanism of action, and relevant case studies related to this compound.
Chemical Structure and Synthesis
The compound features a chloromethyl group, an ethoxyphenyl moiety, and a methyl group attached to an oxazole ring. Its molecular formula is with a molecular weight of approximately 251.71 g/mol. The synthesis typically involves several steps, starting from 4-ethoxybenzaldehyde and utilizing reagents such as methylamine and chloroacetyl chloride under specific conditions to achieve cyclization .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial effects.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
U-937 | 12.34 | Disruption of cellular processes |
A549 (Lung Cancer) | 10.50 | Inhibition of proliferation |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The chloromethyl group allows for nucleophilic substitution reactions, which can modify biological targets such as proteins or nucleic acids. This interaction may inhibit key enzymes involved in cancer cell proliferation or microbial resistance .
Case Studies
Several studies have highlighted the efficacy of this compound in various contexts:
- Study on Breast Cancer Cells : A study demonstrated that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin . Flow cytometry analysis confirmed that it induces apoptosis in a dose-dependent manner.
- Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
Comparative Analysis
When compared to similar compounds, such as 4-(Bromomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, the chloromethyl derivative exhibited superior biological activity due to enhanced lipophilicity and selective interaction with biological targets .
Table 2: Comparison of Biological Activity with Related Compounds
Compound | IC50 Value (µM) | Activity Type |
---|---|---|
This compound | 15.63 | Anticancer |
4-(Bromomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | 25.00 | Anticancer |
4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | 20.00 | Antimicrobial |
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGEIDJLCDZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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